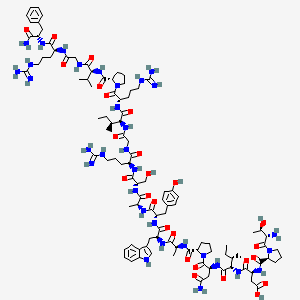![molecular formula C13H9NO4 B3028594 2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 236102-72-0](/img/structure/B3028594.png)
2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Descripción general
Descripción
2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H9NO4 It is a derivative of biphenyl, characterized by the presence of a nitro group (-NO2) at the 2’ position and a carboxylic acid group (-COOH) at the 3 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process. One common method is the nitration of biphenyl derivatives followed by carboxylation. For instance, a biphenyl compound can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. Subsequent carboxylation can be achieved through various methods, such as the use of carbon dioxide under high pressure and temperature in the presence of a catalyst .
Industrial Production Methods
Industrial production of 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. For example, a three-step continuous flow process can be employed, starting with a Suzuki cross-coupling reaction, followed by nitro group reduction, and finally carboxylation . This method allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), cobalt sulfate (CoSO4·7H2O).
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Ethanol, water, dimethylformamide (DMF).
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Biphenyls: Electrophilic substitution reactions produce various substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects . The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobiphenyl: Similar structure but lacks the carboxylic acid group.
4-Nitrobiphenyl: Nitro group positioned differently on the biphenyl structure.
2-Aminobiphenyl: Reduction product of 2-nitrobiphenyl, with an amino group instead of a nitro group.
Uniqueness
2’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
3-(2-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVOQZYLGZRQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680718 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236102-72-0 | |
| Record name | 2'-Nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)


![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)



![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)






